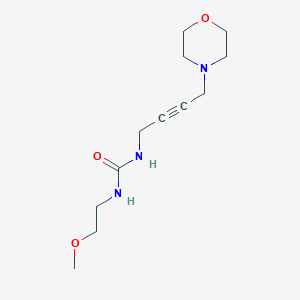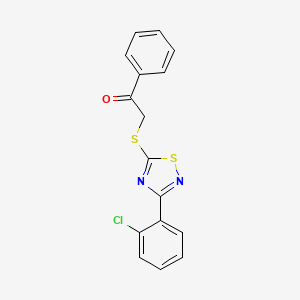
2-((3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-1-phenylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-((3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-1-phenylethanone" is a chemical entity that appears to be related to a family of thiadiazole derivatives. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science. The thiadiazole moiety is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, which can impart unique chemical and physical properties to the molecules it is part of.
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves the formation of the thiadiazole ring through cyclization reactions. For example, the synthesis of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole involves ring opening to produce a thioketene intermediate, which can further react with nucleophiles to form various substituted thiadiazoles . Similarly, the synthesis of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl derivative involves spectroscopic analysis and X-ray crystal structure analysis to confirm the formation of the desired compounds . These methods could potentially be adapted for the synthesis of "2-((3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-1-phenylethanone".
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is often characterized by X-ray crystallography, as seen in the analysis of 2-(4-chlorophenyl)-3-(phenylamino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one . The planarity of the thiadiazole ring and its orientation relative to other substituents in the molecule can significantly affect the compound's properties. Intramolecular hydrogen bonding and π-π stacking interactions are also important features that can influence the stability and reactivity of these molecules .
Chemical Reactions Analysis
Thiadiazole derivatives can undergo various chemical reactions, including nucleophilic substitution, as seen in the synthesis of N-substituted indole-2-thiols . The presence of electron-withdrawing or electron-donating substituents on the aromatic rings can influence the reactivity of these compounds. For instance, the reaction of 2-chloro-1-phenylethane-1,1-dithiol with hydrazine leads to the formation of 5-phenyl-4,5-dihydro-1,2,3-thiadiazole, showcasing the reactivity of the thiadiazole ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives can be studied using various spectroscopic and computational methods. For example, the vibrational spectra and molecular docking studies provide insights into the molecular structure and potential biological activity of these compounds . The HOMO-LUMO analysis can reveal information about the electronic properties and reactivity of the molecule . Additionally, the molecular electrostatic potential (MEP) and Fukui functions can be used to predict the sites of electrophilic and nucleophilic attacks .
科学的研究の応用
Crystal Structure and Molecular Dynamics
The study of similar thiadiazole derivatives reveals insights into their crystal structure and molecular dynamics. For example, research on 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-1-phenylethanone, a compound with structural similarities, has been characterized through X-ray diffraction, demonstrating its orthorhombic crystal system and detailing its molecular interactions such as hydrogen bonds and C–H···π interactions. These studies provide foundational knowledge for understanding the structural properties and potential applications of related thiadiazole compounds in various scientific fields, including materials science and drug design (Ustabaş et al., 2017).
Corrosion Inhibition
Derivatives of thiadiazoles have been extensively studied for their corrosion inhibition capabilities. Quantum chemical and molecular dynamics simulation studies have shown that thiazole and thiadiazole derivatives can act as effective corrosion inhibitors for iron, providing insights into the molecular mechanisms that govern their performance. This research is crucial for the development of new materials that can prevent corrosion in industrial applications, thus extending the lifespan of metal components and reducing maintenance costs (Kaya et al., 2016).
Anticancer and Antimicrobial Properties
Thiadiazoles incorporating pyrazole moieties have been evaluated for their anticancer properties, indicating potential therapeutic applications. Specifically, certain novel thiadiazole derivatives have shown significant inhibitory effects against breast carcinoma cell lines, demonstrating their promise as anticancer agents. Additionally, these compounds' interactions with mitochondrial enzymes suggest a mechanism of action that could be exploited in cancer treatment strategies (Gomha et al., 2014).
Moreover, the antimicrobial potential of thiadiazole derivatives, including their synthesis and evaluation against various bacterial and fungal strains, highlights their relevance in developing new antimicrobial agents. This research underpins the importance of thiadiazoles in pharmaceutical development, offering a pathway to novel treatments for infections (Sah et al., 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2OS2/c17-13-9-5-4-8-12(13)15-18-16(22-19-15)21-10-14(20)11-6-2-1-3-7-11/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYOCAWIESCTSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-phenylethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

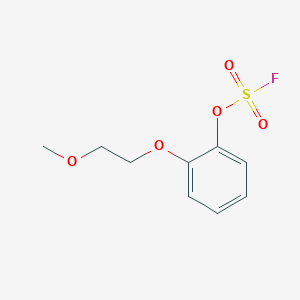
![3-(2-methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide](/img/structure/B2518433.png)
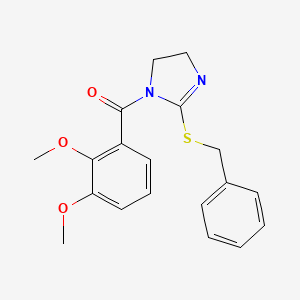
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(cyclohexylmethyl)piperidine-4-carboxamide](/img/structure/B2518440.png)
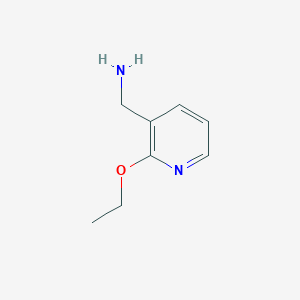
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(dimethylamino)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl]acetamide](/img/structure/B2518443.png)
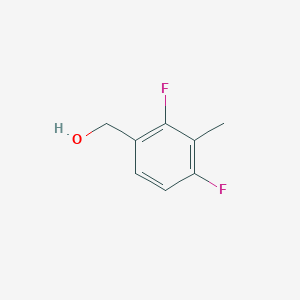
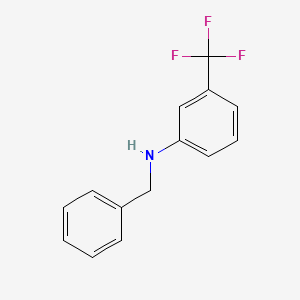
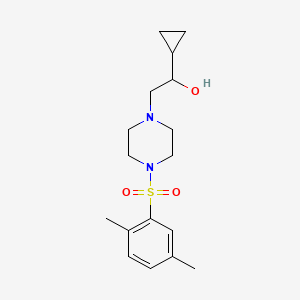
![4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]quinazoline](/img/structure/B2518449.png)
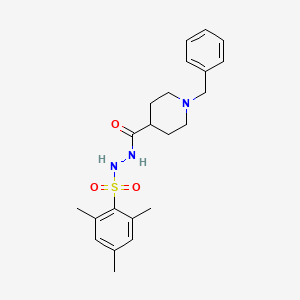
![2-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2518451.png)
![methyl 2-{[5-(1-{[(4-chlorophenyl)sulfonyl]amino}-2-phenylethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2518452.png)
